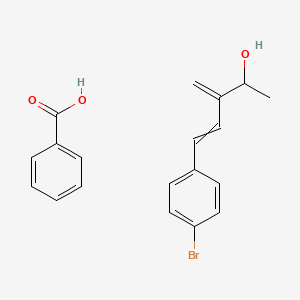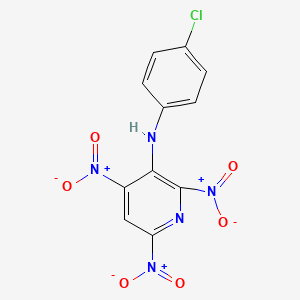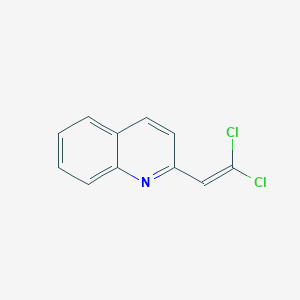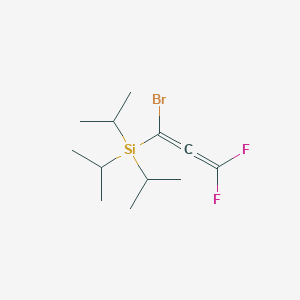
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol is a complex organic compound that features a benzoic acid moiety and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol involves its interaction with molecular targets through hydrogen bonds and hydrophobic interactions . These interactions enable the compound to bind to specific proteins and enzymes, influencing various biochemical pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-bromo-: A simpler compound with a similar bromophenyl group but lacking the additional methylidenepent-4-en-2-ol moiety.
5-(4-Bromophenyl)oxazole-2-propionic acid: Another compound with a bromophenyl group, used in biochemistry and materials science.
Uniqueness
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol is unique due to its complex structure, which combines a benzoic acid moiety with a bromophenyl group and a methylidenepent-4-en-2-ol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
835651-55-3 |
|---|---|
Formule moléculaire |
C19H19BrO3 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol |
InChI |
InChI=1S/C12H13BrO.C7H6O2/c1-9(10(2)14)3-4-11-5-7-12(13)8-6-11;8-7(9)6-4-2-1-3-5-6/h3-8,10,14H,1H2,2H3;1-5H,(H,8,9) |
Clé InChI |
WQCOTHWXBOJVEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)C=CC1=CC=C(C=C1)Br)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)


![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)

![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)

![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)

